(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime chemical properties
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime chemical properties
This guide details the chemical properties, synthesis, and applications of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime (CAS: 13208-98-5). It is designed for researchers requiring high-fidelity technical data and actionable experimental protocols.
Executive Summary
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime (also known as 5-methylisatin 3-oxime) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It is derived from the condensation of 5-methylisatin with hydroxylamine. The compound is distinguished by its (3Z)-configuration , which is thermodynamically stabilized by a critical intramolecular hydrogen bond between the oxime hydroxyl group and the C2-carbonyl oxygen.
This molecular architecture serves as a versatile pharmacophore, exhibiting potent activity as a kinase inhibitor (CDK2, JNK) , an anticonvulsant , and a reactivator of organophosphate-inhibited acetylcholinesterase (AChE) . Its reactivity profile allows for diverse downstream modifications, including Beckmann rearrangements and metal coordination, making it a valuable intermediate in drug discovery.
Structural Identity & Stereochemistry
Stereochemical Configuration
The biological activity and stability of 5-methylisatin 3-oxime are governed by its stereochemistry around the C3=N double bond.
-
Z-Isomer (Thermodynamic Product): The hydroxyl group (-OH) is oriented syn to the C2-carbonyl group. This conformation is locked by a strong intramolecular hydrogen bond ($ \text{N-O-H} \cdots \text{O=C} $), forming a pseudo-six-membered ring.
-
E-Isomer (Kinetic Product): The hydroxyl group is oriented anti to the C2-carbonyl (and syn to the C4-aromatic proton). This form is sterically disfavored due to repulsion between the oxime oxygen and the H4 proton of the indole ring.
Visualization of Isomerism
The following diagram illustrates the equilibrium favoring the Z-isomer via intramolecular stabilization.
Figure 1: Stereochemical equilibrium of 5-methylisatin 3-oxime. The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxime OH and the C2 carbonyl.
Physicochemical Profile
The following data characterizes the pure (3Z)-isomer.
| Property | Value / Description | Note |
| CAS Number | 13208-98-5 | Specific to the (3Z)-5-methyl isomer.[1] |
| Formula | C | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Yellow to orange crystalline solid | Typical of conjugated isatin derivatives. |
| Melting Point | 220 – 240 °C (dec.) | Decomposes upon melting. Range varies by purity/crystallinity. |
| Solubility | DMSO, DMF, MeOH (Hot), EtOH (Hot) | Sparingly soluble in water; soluble in aqueous base (forming salts). |
| pKa (Calculated) | ~9.2 (Oxime OH), ~10.4 (Indole NH) | Amphoteric character; acts as a weak acid. |
| LogP | ~1.0 – 1.2 | Moderate lipophilicity, suitable for CNS penetration. |
Spectroscopic Signatures (Representative)
-
H NMR (400 MHz, DMSO-
):- 13.0–13.4 (s, 1H, =N-OH ): Downfield shift characteristic of the Z-isomer's H-bond.
- 10.8 (s, 1H, Indole NH ).
- 7.4 (s, 1H, H4 ): Aromatic proton.
- 7.1 (d, 1H, H6 ): Coupling with H7.
- 6.8 (d, 1H, H7 ).
-
2.3 (s, 3H, CH
).
-
IR (KBr):
-
3200–3400 cm
(Broad OH/NH stretch). -
1710–1730 cm
(C=O stretch, Lactam). -
1620 cm
(C=N stretch, Oxime).
-
Synthetic Protocol
Reaction Scheme
The synthesis involves the condensation of 5-methylisatin with hydroxylamine hydrochloride in a buffered alcoholic solution.
Figure 2: Synthetic pathway for (3Z)-5-methylisatin 3-oxime.[1][2]
Experimental Procedure
Objective: Synthesis of (3Z)-5-methyl-1H-indole-2,3-dione 3-oxime.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-methylisatin (1.61 g, 10 mmol) in Ethanol (30 mL).
-
Activation: Add a solution of Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (1.0 g, 12 mmol) in Water (10 mL) to the flask. Note: Sodium acetate buffers the HCl released, preventing acid-catalyzed side reactions.
-
Reaction: Reflux the mixture with stirring for 60–90 minutes . The solution will typically change color (deepening yellow/orange).
-
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (5-methylisatin) spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The oxime will precipitate as a yellow/orange solid.
-
Let stand for 30 minutes to maximize precipitation.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (2 x 20 mL) to remove salts.
-
Recrystallization: Recrystallize from hot Ethanol or Methanol to obtain the pure (3Z)-isomer.
-
-
Validation: Confirm identity via Melting Point (target: 220–240°C dec.) and
H NMR.
Reactivity & Pharmacological Applications
Key Chemical Reactivity
-
Beckmann Rearrangement: Under acidic conditions (e.g., PCl
, SOCl ), the oxime undergoes rearrangement to form quinazoline derivatives, which are important precursors for alkaloids. -
Metal Complexation: The oxime nitrogen and C2-carbonyl oxygen act as a bidentate ligand system (
-donor), forming stable chelates with transition metals (Cu , Co , Ni ). These complexes often exhibit enhanced biological activity compared to the free ligand.
Biological Mechanisms
The compound acts on multiple biological targets, primarily through hydrogen bonding interactions within the ATP-binding pockets of kinases or the active sites of enzymes.
Figure 3: Primary pharmacological targets and mechanisms of action.
-
CDK2 Inhibition: The oxime moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (Glu81, Leu83) of Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle in cancer cells.
-
AChE Reactivation: The nucleophilic oxime oxygen can displace organophosphates (OP) bound to the serine residue in the active site of Acetylcholinesterase (AChE), restoring enzyme function. The 5-methyl group enhances lipophilicity, potentially aiding Blood-Brain Barrier (BBB) penetration.
References
-
Isatin Oximes as Kinase Inhibitors
-
Synthesis & Isomerism
- Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors.
- Source:Molecules, 2022.
-
URL:[Link]
-
AChE Reactivation Potential
-
General Isatin Chemistry
-
Title: Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity.
-
Source:European Journal of Pharmacology, 2007.
-
URL:[Link]
-
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their protective activity against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
